Bienvenue dans la boutique en ligne BenchChem!

fusarisetin A

Cancer Metastasis Cell Migration Enantioselectivity

Fusarisetin A is the only validated tool compound with low-nanomolar potency (IC50 7.7 nM for MDA-MB-231 migration) that inhibits metastasis without cytotoxicity. Its unique 6,6,5,5,5-fused pentacyclic scaffold and defined C5 stereochemistry are critical for activity—structurally related equisetin and the enantiomer show significantly reduced potency. Procure the authentic, stereochemically validated compound for reproducible results in cell migration, invasion, and 3D acinar morphogenesis assays. Gram-scale total synthesis enables systematic analog development for drug discovery.

Molecular Formula C22H31NO5
Molecular Weight 389.5 g/mol
Cat. No. B13715420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namefusarisetin A
Molecular FormulaC22H31NO5
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESCC1CCC2C(C1)C=CC3C2(C(=O)C45C3C(OC4(C(N(C5=O)C)CO)O)C)C
InChIInChI=1S/C22H31NO5/c1-11-5-7-14-13(9-11)6-8-15-17-12(2)28-22(27)16(10-24)23(4)19(26)21(17,22)18(25)20(14,15)3/h6,8,11-17,24,27H,5,7,9-10H2,1-4H3/t11-,12+,13-,14-,15+,16+,17+,20+,21+,22+/m0/s1
InChIKeyIIZSEOKGOHTBLK-BYAYHNKYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fusarisetin A: A Pentacyclic Fungal Metabolite and Potent Inhibitor of Cancer Cell Migration and Invasion


Fusarisetin A is a complex pentacyclic fungal metabolite first isolated from the soil fungus Fusarium sp. FN080326 [1]. It is characterized by an unprecedented 6,6,5,5,5-fused ring system containing ten stereogenic centers, including two all-carbon quaternary stereocenters [2]. The compound belongs to the 3-acyl tetramic acid class of natural products and was identified through a phenotypic screen for inhibitors of acinar morphogenesis, a 3D cell culture model of tumor cell organization [3]. Fusarisetin A has been shown to potently inhibit cell migration, cell invasion, and acinar morphogenesis in aggressive breast cancer cell lines without exhibiting significant cytotoxicity, distinguishing it from conventional cytotoxic chemotherapeutics [4].

Why Fusarisetin A Cannot Be Substituted with Generic Analogs or In-Class Compounds


Fusarisetin A exhibits a unique combination of structural and biological features that preclude simple substitution with related 3-acyl tetramic acid natural products such as equisetin or cryptocin. Despite sharing a common biosynthetic origin, fusarisetin A possesses a distinct, more complex pentacyclic framework and a specific absolute stereochemistry that is critical for its anti-metastatic activity [1]. Direct comparative studies have demonstrated that both the enantiomer of fusarisetin A and the structurally related equisetin are significantly less potent inhibitors of cancer cell migration [2]. Furthermore, a systematic structure-activity relationship (SAR) study across a library of synthetic fusarisetins, equisetins, and cryptocins revealed that the C-5 stereochemistry is a key determinant of biological potency [3]. Therefore, substituting fusarisetin A with a different stereoisomer or a close structural analog will not yield equivalent experimental results, making procurement of the specifically validated compound essential for reproducible research on cancer metastasis.

Quantitative Evidence Guide: Key Differentiators for Fusarisetin A in Scientific Procurement


Enantioselective Potency: (+)-Fusarisetin A vs. (−)-Fusarisetin A in Cell Migration Inhibition

The (+)-enantiomer of fusarisetin A demonstrates significantly higher potency as a cancer migration inhibitor compared to its (−)-enantiomer. In ex vivo studies assessing different types of cell migration, (−)-fusarisetin A was found to be significantly less potent than the naturally occurring (+)-form [1].

Cancer Metastasis Cell Migration Enantioselectivity

Chemotype Superiority: (+)-Fusarisetin A vs. Equisetin in Cancer Cell Migration Assays

The natural product equisetin, which shares a biosynthetic pathway and a similar 3-acyl tetramic acid core with fusarisetin A, is a significantly weaker inhibitor of cancer cell migration. Direct comparative evaluation revealed that equisetin is substantially less potent than (+)-fusarisetin A in the same experimental models [1].

Structure-Activity Relationship Tetramic Acid Chemotype Differentiation

Steric Determinants of Potency: C5-Epimer of (+)-Fusarisetin A vs. Parent Compound

Altering the stereochemistry at the C5 position of the fusarisetin A scaffold significantly impacts biological activity. While the C5-epimer of (+)-fusarisetin A was also identified as a potent cancer migration inhibitor, the parent (+)-fusarisetin A is the benchmark for this class [1].

Stereochemistry Epimer Structure-Activity Relationship

Potency in Acinar Morphogenesis: Fusarisetin A vs. Untreated Control

Fusarisetin A is a potent inhibitor of acinar morphogenesis, a key 3D cellular process that models tumor formation and organization. The compound shows a half-maximal inhibitory concentration (IC50) of 77 nM in this complex assay system [1].

Acinar Morphogenesis 3D Cell Culture Tumor Biology

Potency in Cell Migration and Invasion: Quantitative IC50 Values in MDA-MB-231 Breast Cancer Cells

Fusarisetin A exhibits potent inhibitory activity against both cell migration and cell invasion, two critical hallmarks of metastatic cancer. In the aggressive MDA-MB-231 breast cancer cell line, the compound displays IC50 values of 7.7 nM for migration and 26 nM for invasion [1]. Notably, this inhibition occurs without significant cytotoxicity.

Cell Migration Cell Invasion Breast Cancer IC50

Scalable Synthesis: Gram-Scale Production and Analog Synthesis Platform

An efficient and scalable total synthesis of fusarisetin A has been developed, making it available in gram-scale quantities. This synthetic route also provides a solid platform for the preparation of designed analogs to facilitate systematic biological study and structure-activity relationship (SAR) investigations [1].

Total Synthesis Scalability Medicinal Chemistry Analogs

High-Impact Research and Development Application Scenarios for Fusarisetin A


Investigating the Molecular Mechanisms of Cancer Metastasis

Fusarisetin A is a potent and selective inhibitor of cancer cell migration and invasion without affecting cell viability, making it an ideal tool compound for dissecting the signaling pathways that specifically drive metastasis. Researchers can use this compound to block motility in highly invasive cell lines like MDA-MB-231 (IC50 migration = 7.7 nM) and then perform downstream analyses (e.g., phosphoproteomics, gene expression profiling) to identify novel targets and pathways regulated during cell movement [1].

Validating the Role of Acinar Morphogenesis in Tumorigenesis

With a defined IC50 of 77 nM for inhibiting acinar morphogenesis in 3D Matrigel cultures, fusarisetin A provides a precise tool for studying the process by which epithelial cells organize into polarized, hollow spheres—a model of early tumor formation [1]. Its use in these assays can help validate whether disruption of this organizational process is a viable strategy for preventing cancer progression and can be used to identify other co-factors or pathways essential for this complex 3D architecture.

Building Focused Analog Libraries for Medicinal Chemistry Optimization

The established scalable total synthesis of fusarisetin A [2] allows for the procurement of gram-scale quantities of the parent compound. This enables medicinal chemistry teams to use fusarisetin A not just as a tool, but as a validated starting scaffold for the systematic synthesis of novel analogs. The available SAR data highlighting the importance of stereochemistry at C5 and the superior potency over equisetin [3] provides a rational basis for designing the next generation of anti-metastatic lead compounds with improved drug-like properties.

Serving as a Positive Control in High-Throughput Screens for Anti-Metastatic Agents

Given its well-characterized and potent activity (IC50 values in the low nanomolar range for migration and invasion) and its lack of cytotoxicity [1], fusarisetin A is an excellent candidate for a positive control in high-throughput phenotypic screening campaigns. Its robust and reproducible signal in assays such as the Transwell migration assay [4] ensures assay quality and provides a reliable benchmark for hit identification and validation when screening libraries of small molecules or natural product extracts for new inhibitors of metastasis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for fusarisetin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.